molecular formula C17H15N3O2 B2570486 N'-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide CAS No. 1993648-26-2

N'-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide

Cat. No.: B2570486
CAS No.: 1993648-26-2
M. Wt: 293.326
InChI Key: YQSLERGJMNOLHI-UHFFFAOYSA-N
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Description

N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide typically involves multistep organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced alcohol forms of the compound.

Scientific Research Applications

N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide is unique due to its specific combination of the indole moiety and the benzenecarboximidamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-6-8-12(9-7-11)16(18)20-22-17(21)14-10-19-15-5-3-2-4-13(14)15/h2-10,19H,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSLERGJMNOLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CNC3=CC=CC=C32)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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